molecular formula C7H14N4 B13191519 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Katalognummer: B13191519
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: JEEGDTHCMXWLRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position of the triazole ring and a propan-1-amine group attached to the 1-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Analyse Chemischer Reaktionen

1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, triazole derivatives are explored for their potential as therapeutic agents. Additionally, this compound is used in the development of new materials and catalysts in the industry .

Wirkmechanismus

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Triazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other similar compounds, such as 1-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride and 1-ethyl-1H-1,2,4-triazol-5-amine . These compounds share the triazole core structure but differ in their substituents, which can influence their chemical properties and biological activities.

Eigenschaften

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-3-5(8)7-9-6(4-2)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11)

InChI-Schlüssel

JEEGDTHCMXWLRV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=NN1)C(CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.